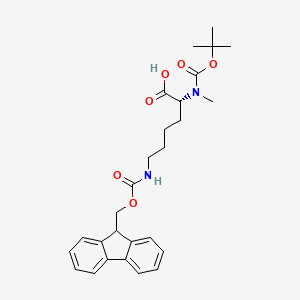
Boc-N-Me-D-Lys(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-D-Lys(Fmoc)-OH: is a synthetic amino acid derivative used in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group on the alpha carbon, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the epsilon amino group of lysine. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of Lysine: The synthesis begins with the protection of the alpha amino group of lysine using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The next step involves the methylation of the alpha carbon. This can be done using methyl iodide in the presence of a strong base like sodium hydride.
Protection of Epsilon Amino Group: The epsilon amino group of lysine is then protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually carried out by reacting the compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of Boc-N-Me-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Deprotection Reactions: Boc-N-Me-D-Lys(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid. The Fmoc group is removed using basic conditions, such as treatment with piperidine.
Coupling Reactions: This compound can participate in peptide coupling reactions, where it is linked to other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Lysine Derivatives: Removal of protecting groups yields N-methyl-D-lysine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-N-Me-D-Lys(Fmoc)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its protecting groups allow for selective deprotection and coupling, facilitating the stepwise assembly of peptide chains.
Biology:
Protein Engineering: This compound is used in the design and synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance stability and bioavailability.
Industry:
Biotechnology: This compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and biomaterials.
作用机制
Mechanism of Action: Boc-N-Me-D-Lys(Fmoc)-OH itself does not have a specific mechanism of action as it is primarily a building block in peptide synthesis. peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing biological pathways.
相似化合物的比较
- Boc-Lys(Fmoc)-OH
- Boc-D-Lys(Fmoc)-OH
- Fmoc-Lys(Boc)-OH
- Boc-N-Me-Lys(Fmoc)-OH
Boc-N-Me-D-Lys(Fmoc)-OH stands out due to its unique combination of protecting groups and N-methylation, making it a valuable tool in peptide synthesis and research.
属性
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)23(24(30)31)15-9-10-16-28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMFAAVZXVZSB-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
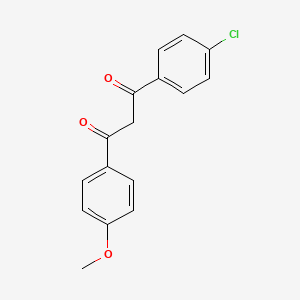
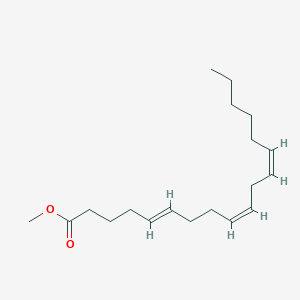
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-[2-[3-(3,4-dihydroxy-5-methoxy-phenyl)prop-2-enoylsulfanyl]ethylcarbamoyl]ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphospho](/img/structure/B8262299.png)
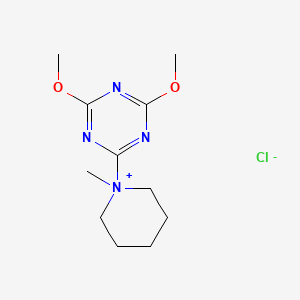
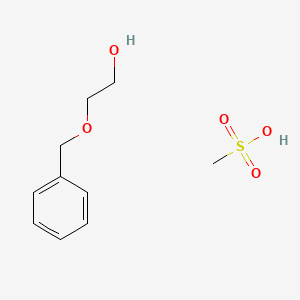
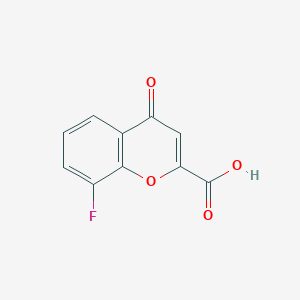
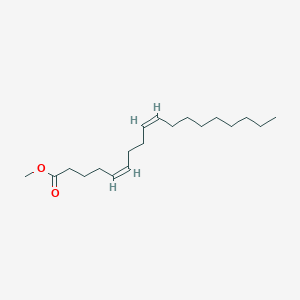
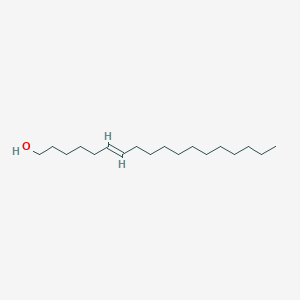
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate](/img/structure/B8262349.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,](/img/structure/B8262356.png)
![[(2S,6R)-6-methylmorpholin-2-yl]methanol;[(2R,6S)-6-methylmorpholin-2-yl]methanol;dihydrochloride](/img/structure/B8262378.png)
![1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8262382.png)
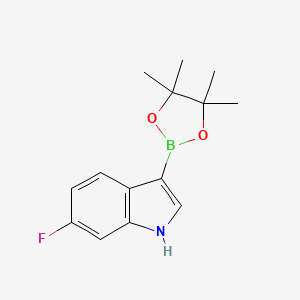
![benzenesulfonic acid;ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8262406.png)
